Product packaging for (4-Bromobutyl)(ethoxy)dimethylsilane(Cat. No.:CAS No. 647862-92-8)

(4-Bromobutyl)(ethoxy)dimethylsilane

Cat. No.: B8612454
CAS No.: 647862-92-8
M. Wt: 239.22 g/mol
InChI Key: KVOPFFYXPYYXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromobutyl)(ethoxy)dimethylsilane is a versatile organosilicon reagent featuring a bromine terminus, making it a valuable building block in organic synthesis and materials science. Its primary research value lies in its bifunctional nature; the bromoalkyl group serves as a flexible linker for further functionalization through nucleophilic substitution reactions, while the ethoxydimethylsilyl group can be used for protection or as a handle for anchoring molecules to surfaces. This compound is particularly useful for introducing a silyl-protected spacer arm into target molecules. Researchers utilize this reagent in the synthesis of complex organic compounds, including the development of carboranyl derivatives for potential applications in Boron Neutron Capture Therapy (BNCT) . The mechanism of action involves standard silane chemistry, where the ethoxy group can be displaced, and the alkyl bromide can participate in reactions such as Gabriel synthesis or azidation followed by reduction to create primary amines, a common strategy for synthesizing stable carboranyl alkyl amines . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19BrOSi B8612454 (4-Bromobutyl)(ethoxy)dimethylsilane CAS No. 647862-92-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647862-92-8

Molecular Formula

C8H19BrOSi

Molecular Weight

239.22 g/mol

IUPAC Name

4-bromobutyl-ethoxy-dimethylsilane

InChI

InChI=1S/C8H19BrOSi/c1-4-10-11(2,3)8-6-5-7-9/h4-8H2,1-3H3

InChI Key

KVOPFFYXPYYXQL-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)CCCCBr

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 4 Bromobutyl Ethoxy Dimethylsilane and Its Derivatives

Direct and Indirect Synthetic Approaches for Organosilanesresearchgate.netmsu.edu

The synthesis of organosilanes, including (4-Bromobutyl)(ethoxy)dimethylsilane, can be broadly categorized into methods that form the silicon-carbon bond directly and those that modify existing organosilane structures. Direct approaches often involve the reaction of a silicon-halide or silicon-alkoxide with an organometallic reagent, or the catalytic addition of a silicon-hydride across an unsaturated bond. Indirect methods rely on the chemical transformation of functional groups already present on an organosilane scaffold.

Grignard Reagent-Mediated Synthetic Routes for Silicon-Carbon Bond Formationresearchgate.netmsu.edumdpi.com

The Grignard reaction is a cornerstone of Si-C bond formation, involving the reaction of an organomagnesium halide (Grignard reagent) with a silane (B1218182) containing a suitable leaving group, such as a halide or an alkoxy group. gelest.com For a molecule like this compound, a plausible Grignard route would involve the reaction of a Grignard reagent derived from 1,4-dibromobutane (B41627) with a precursor like diethoxydimethylsilane (B1329274) or chloro(ethoxy)dimethylsilane.

The generalized reaction is: R-MgX + R'nSi-Y(4-n) → R-SiR'n Y(3-n) + MgXY Where Y is typically Cl or OR'.

A key consideration in this specific synthesis is the potential for the Grignard reagent to react with the bromo group on another molecule. However, the formation of the Grignard reagent from 1,4-dibromobutane, Br(CH₂)₄Br, can be controlled to form Br(CH₂)₄MgBr, which can then react with a silicon electrophile. The reactivity of leaving groups on silicon generally follows the order Si-Cl > Si-OR, making chlorosilanes more reactive partners for Grignard reagents. gelest.com The use of alkoxysilanes often requires more forcing conditions, such as elevated temperatures. acs.org

Table 1: Comparison of Silicon Precursors for Grignard Reactions

Precursor General Reactivity Advantages Disadvantages
Dichlorodimethylsilane High Readily available, high reactivity. Can lead to double substitution; requires careful stoichiometric control.
Chloro(ethoxy)dimethylsilane Moderate Good balance of reactivity and selectivity for monosubstitution. May be less common than dichlorosilanes.

Hydrosilylation Strategies Utilizing Brominated Alkenes and Silicon Hydridesacs.org

Hydrosilylation is a powerful and atom-economical method for forming Si-C bonds, involving the addition of a Si-H bond across an unsaturated C-C bond. wikipedia.org To synthesize this compound, this strategy would employ the reaction between 4-bromo-1-butene (B139220) and (ethoxy)dimethylsilane. This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. mdpi.commdpi.com

The reaction proceeds as follows: H₂C=CH(CH₂)₂Br + H-Si(CH₃)₂(OC₂H₅) --[Catalyst]--> Br(CH₂)₄Si(CH₃)₂(OC₂H₅)

The reaction generally follows an anti-Markovnikov addition pattern, placing the silicon atom at the terminal carbon of the alkene, which is the desired outcome for this synthesis. wikipedia.org Catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly effective for this transformation. mdpi.comacs.org Recent research has also focused on developing catalysts based on more earth-abundant metals like iron and cobalt to reduce cost and environmental impact. researchgate.net

Table 2: Common Catalysts for Hydrosilylation

Catalyst Description Typical Loading Advantages
Speier's Catalyst Chloroplatinic acid (H₂PtCl₆) in isopropanol (B130326) 10⁻⁴ - 10⁻⁵ mol % The historical standard, effective for many substrates. acs.org
Karstedt's Catalyst Platinum(0)-divinyltetramethyldisiloxane complex 10⁻⁵ - 10⁻⁶ mol % High activity and selectivity, soluble in nonpolar media. acs.org
Iron-based Catalysts Complexes such as Fe(CO)₅ Higher loadings Lower cost, reduced environmental concerns. researchgate.net

Functional Group Interconversion and Modification on Existing Organosilane Scaffoldsresearchgate.net

An alternative to forming the Si-C bond directly is to start with a pre-formed organosilane and modify its functional groups. solubilityofthings.comfiveable.me This approach, known as functional group interconversion (FGI), offers flexibility in synthesis design. For instance, one could synthesize (4-hydroxybutyl)(ethoxy)dimethylsilane and subsequently convert the terminal hydroxyl group to a bromide using standard organic reagents like PBr₃ or CBr₄/PPh₃. vanderbilt.edu

Another FGI pathway could involve the modification of the group on the silicon atom. For example, a (4-Bromobutyl)dimethylsilane (containing a Si-H bond) could be synthesized first via hydrosilylation of 4-bromo-1-butene with dimethylsilane. The resulting Si-H bond can then be converted to a Si-OC₂H₅ group through alcoholysis, often catalyzed by a base or a transition metal complex.

These interconversions are governed by the principles of standard organic synthesis, where the choice of reagents is dictated by the need for selectivity and compatibility with the other functional groups in the molecule. ub.eduorganic-chemistry.org

Catalytic Synthesis of Organosilanesmdpi.comwabash.edu

The catalytic synthesis of organosilanes is a broad field that encompasses more than just hydrosilylation. acs.org It includes various transition-metal-catalyzed cross-coupling reactions that can form Si-C bonds. While hydrosilylation is the most direct catalytic route to the target molecule, other methods could be envisaged for its derivatives. For example, dehydrogenative coupling (silylation) of C-H bonds, while challenging, is an area of active research that could, in principle, form such molecules by directly coupling a silane with an alkane.

Furthermore, the synthesis of the silane precursors themselves often relies on catalytic processes. The development of reusable and highly active metal-nanoparticle catalysts for transforming hydrosilanes into various functionalized silanes, such as alkoxysilanes and silanols, is a significant area of advancement. acs.org These catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. researchgate.net

Design Principles for Precursors with Tailored Functionality

The design of precursors for synthesizing functional organosilanes like this compound is guided by principles of reactivity, selectivity, and the intended application of the final product. The choice of functional groups on the silicon atom is particularly crucial.

Strategic Introduction of Halogen and Alkoxy Groups on Silicon

The strategic placement of both a halogen (like chlorine) and an alkoxy group on a silicon precursor serves distinct purposes related to controlled reactivity. A molecule like chloro(ethoxy)dimethylsilane is a versatile intermediate.

Role of the Halogen (e.g., Chlorine): The Si-Cl bond is highly reactive towards nucleophiles, including Grignard reagents and alcohols. gelest.com This high reactivity makes it an excellent site for the primary bond-forming reaction, such as the introduction of the 4-bromobutyl group via a Grignard reaction. Its reactivity allows the reaction to proceed under mild conditions.

Role of the Alkoxy Group (e.g., Ethoxy): The Si-OR bond is significantly less reactive than the Si-Cl bond towards Grignard reagents but is susceptible to hydrolysis. mdpi.com This differential reactivity allows for the selective reaction at the Si-Cl site while preserving the Si-OR group. The ethoxy group is often the desired functionality in the final molecule, as it can undergo controlled hydrolysis and condensation in sol-gel processes to form polysiloxane networks or to graft the molecule onto surfaces like silica (B1680970). acs.org

By designing a precursor with both groups, chemists can perform sequential reactions. First, the more labile chloro group is displaced to form the Si-C bond. The resulting alkoxysilane is then stable enough for purification and storage but remains reactive for subsequent applications like surface modification or polymerization via its alkoxy and bromo functionalities. mdpi.com

Table 3: Mentioned Compounds

Compound Name
This compound
Diethoxydimethylsilane
Chloro(ethoxy)dimethylsilane
1,4-dibromobutane
4-bromo-1-butene
(ethoxy)dimethylsilane
Dichlorodimethylsilane
(4-hydroxybutyl)(ethoxy)dimethylsilane
(4-Bromobutyl)dimethylsilane

Control of Alkyl Chain Lengths and Stereochemistry in Silane Synthesis

The functional properties of organosilanes, including this compound, are profoundly influenced by the molecular architecture surrounding the silicon atom. Precise control over the length of alkyl chains and the stereochemistry at the silicon center is crucial for tailoring these compounds for specialized applications in materials science and medicinal chemistry. researchgate.netacs.org Synthetic strategies that enable this control are therefore of significant research interest.

Control of Alkyl Chain Lengths

The synthesis of organosilanes with specific alkyl chain lengths is fundamental to controlling properties like hydrophobicity, reactivity, and thermal stability. mdpi.comcfsilicones.com The length of the alkyl chain can determine the effectiveness of silanes as surface modifiers, with longer chains generally imparting greater hydrophobicity up to a certain point, after which molecular disorder can occur. mdpi.commdpi.com Key methodologies for achieving this control include nucleophilic substitution reactions and catalytic additions to unsaturated bonds.

One of the most versatile methods involves the reaction of silyl (B83357) lithium reagents with unactivated primary or secondary alkyl chlorides or triflates. organic-chemistry.org This approach proceeds without the need for transition metal catalysts and allows for the direct formation of Si-C bonds with predictable chain lengths based on the chosen alkyl halide. organic-chemistry.org For example, reacting a silyl lithium species with 1-chlorobutane (B31608) would yield a butylsilane, whereas using 1-chlorooctane (B87089) would introduce an octyl chain. This method is highly effective for synthesizing a diverse range of tetraorganosilanes under mild conditions. organic-chemistry.org

Hydrosilylation, the catalytic addition of a Si-H bond across an alkene, is another powerful technique for tuning alkyl chain length. researchgate.net By selecting a terminal alkene of a specific length (e.g., 1-hexene, 1-octene), a corresponding alkyl chain can be appended to the silicon atom with high anti-Markovnikov selectivity, ensuring the formation of a linear alkylsilane. organic-chemistry.org This reaction is catalyzed by various transition metal complexes, with platinum and rhodium catalysts being particularly efficient. researchgate.net

The following table illustrates how the choice of precursor directly influences the final alkyl chain length in silane synthesis.

Synthetic Method Silicon Precursor Alkyl Precursor Primary Product Key Feature
Nucleophilic Substitution(CH₃)₃Si-LiCH₃(CH₂)₅Cl (1-chlorohexane)(CH₃)₃Si-(CH₂)₅CH₃ (Hexyltrimethylsilane)Direct C-Si bond formation with defined alkyl halides. organic-chemistry.org
Hydrosilylation(EtO)₃Si-HCH₂=CH(CH₂)₅CH₃ (1-octene)(EtO)₃Si-(CH₂)₇CH₃ (Octyltriethoxysilane)Atom-economical addition to alkenes of desired length. organic-chemistry.org
Nucleophilic Substitution(CH₃)₃Si-LiCH₃(CH₂)₁₀Cl (1-chloroundecane)(CH₃)₃Si-(CH₂)₁₀CH₃ (Undecyltrimethylsilane)Versatility with long-chain alkyl halides. organic-chemistry.org

Control of Stereochemistry

The synthesis of silicon-stereogenic (chiral at the silicon center) organosilanes has attracted significant attention due to their potential as chiral reagents, auxiliaries, and probes in asymmetric synthesis. researchgate.netnih.gov Unlike carbon chemistry, achieving stereocontrol at a silicon center has been a more recent development, with several effective strategies now established.

Transition-metal-catalyzed asymmetric synthesis is a leading approach for creating Si-stereogenic centers. nih.gov This includes enantioselective dehydrogenative coupling, where a Si-H bond reacts with a C-H, O-H, or N-H bond under the influence of a chiral catalyst system, often based on rhodium or iridium. organic-chemistry.orgacs.org For example, the catalytic asymmetric dehydrogenative coupling of dihydrosilanes with anilines or alcohols can produce Si-stereogenic silazanes and alkoxysilanes, respectively, with excellent enantioselectivity. organic-chemistry.orgacs.org The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center.

Another powerful strategy is the desymmetrization of prochiral silanes. For instance, prochiral silanediols can be desymmetrized using a chiral organocatalyst to produce Si-stereogenic siloxanols with high enantiomeric excess. acs.org Similarly, stereospecific reactions of optically active precursors can transfer chirality to the final product. The stereospecific platinum-catalyzed Si-H borylation of silicon-stereogenic hydrosilanes proceeds with perfect enantiospecificity, allowing for the synthesis of chiral silylboranes that can be further transformed into other chiral organosilanes. chemrxiv.orgresearchgate.net

The table below summarizes key approaches to synthesizing silicon-stereogenic compounds.

Methodology Precursor Type Catalyst/Reagent System Product Type Stereochemical Control
Dehydrogenative CouplingDihydrosilane + Aniline[Rh(cod)Cl]₂ + Chiral LigandSi-Stereogenic SilazaneHigh enantioselectivity guided by the chiral ligand. organic-chemistry.org
DesymmetrizationProchiral SilanediolChiral Imidazole OrganocatalystSi-Stereogenic SiloxanolEnantioselective silylation of one hydroxyl group. acs.org
Stereospecific BorylationSi-Stereogenic HydrosilanePt(PPh₃)₄Si-Stereogenic SilylboraneRetention of configuration with >99% enantiospecificity. researchgate.net
Dehydrogenative CouplingDihydrosilane + WaterRhodium-based catalystSi-Stereogenic Silanol (B1196071)High atom economy and functional-group compatibility. acs.org

Advances in Green Chemistry and Sustainable Synthetic Pathways for Organosilanes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies for organosilanes to minimize environmental impact and enhance efficiency. researchgate.net This involves a shift away from hazardous reagents and multi-stage processes toward more sustainable, atom-economical, and energy-efficient pathways. researchgate.netmdpi.com

The industrial benchmark for organosilane production is the Müller-Rochow Direct Process, which involves the copper-catalyzed reaction of elemental silicon with alkyl halides at high temperatures. mdpi.comwikipedia.orguni-wuppertal.de While economically effective, this process relies on organohalides and produces a mixture of products that require energy-intensive distillation. mdpi.comuni-wuppertal.de Growing environmental concerns have spurred research into greener alternatives, particularly chlorine-free synthesis routes. researchgate.netresearchgate.net

A cornerstone of green organosilicon chemistry is the hydrosilylation reaction. researchgate.net This process, which involves the addition of a Si-H bond across an unsaturated C-C or C-O bond, is 100% atom-economical, as all atoms from the reactants are incorporated into the final product. acs.org It is a versatile method for creating Si-C bonds and functionalizing molecules with silane groups, often proceeding under mild conditions with high selectivity using catalysts based on platinum, rhodium, or other transition metals. researchgate.netresearchgate.net

Dehydrogenative coupling represents another significant advance in sustainable synthesis. This method forms Si-O, Si-N, or Si-Si bonds from a hydrosilane and a corresponding alcohol, amine, or another silane, with hydrogen gas (H₂) as the sole byproduct. acs.orgwikipedia.orgalchetron.com The use of earth-abundant metal catalysts and the avoidance of stoichiometric activating agents or leaving groups make this an attractive green alternative for synthesizing functional siloxanes, silazanes, and polysilanes. organic-chemistry.orgwikipedia.orgnih.gov

Furthermore, direct synthesis pathways that utilize alcohols instead of alkyl chlorides are being explored as a more environmentally benign route to alkoxysilanes. mdpi.comresearchgate.net The direct reaction between silicon and methanol, for instance, can produce methoxysilanes, avoiding the chlorinated intermediates typical of the traditional Müller-Rochow process. mdpi.com

The following table provides a comparative overview of traditional and green synthetic pathways for organosilanes.

Metric Müller-Rochow Direct Process Catalytic Hydrosilylation Catalytic Dehydrogenative Coupling
Reactants Silicon, Alkyl Halide (e.g., CH₃Cl) wikipedia.orgHydrosilane, Alkene/Alkyne researchgate.netHydrosilane, Alcohol/Amine/Silane wikipedia.org
Primary Product Mixture of Alkylhalosilanes (e.g., Me₂SiCl₂) uni-wuppertal.deAlkylsilane Siloxane/Silazane/Disilane organic-chemistry.org
Byproducts None (but produces a mixture)None (100% atom economy)Dihydrogen (H₂) acs.org
Catalyst Copper mdpi.comTransition Metals (e.g., Pt, Rh) researchgate.netTransition Metals (e.g., Rh, Ti, Zr) organic-chemistry.orgalchetron.com
Green Chemistry Principles Economically efficient but uses hazardous reagents and is energy-intensive. mdpi.comresearchgate.netHigh atom economy, often mild conditions. researchgate.netacs.orgHigh atom economy, generates only H₂ as byproduct, avoids leaving groups. acs.orgwikipedia.org

These evolving methodologies highlight a clear trajectory in organosilicon chemistry toward processes that are not only synthetically powerful but also align with the goals of sustainability and environmental stewardship.

Chemical Reactivity, Mechanisms, and Transformations of 4 Bromobutyl Ethoxy Dimethylsilane

Hydrolysis and Condensation Reactions of the Ethoxy (Alkoxysilane) Moiety

The reactivity of (4-Bromobutyl)(ethoxy)dimethylsilane is characterized by two distinct functional sites: the hydrolyzable ethoxy group on the silicon atom and the reactive bromobutyl group. The ethoxysilane (B94302) moiety undergoes hydrolysis and condensation reactions, which are fundamental to the formation of siloxane bonds (Si-O-Si). nih.gov These reactions proceed in a stepwise manner, beginning with the hydrolysis of the ethoxy group to form a silanol (B1196071) intermediate, followed by the condensation of these intermediates to yield a disiloxane. gelest.com

Hydrolysis: (CH₃)₂(CH₂CH₂CH₂CH₂Br)Si-OCH₂CH₃ + H₂O ⇌ (CH₃)₂(CH₂CH₂CH₂CH₂Br)Si-OH + CH₃CH₂OH

Condensation: 2 (CH₃)₂(CH₂CH₂CH₂CH₂Br)Si-OH ⇌ (CH₃)₂(CH₂CH₂CH₂CH₂Br)Si-O-Si(CH₂CH₂CH₂CH₂Br)(CH₃)₂ + H₂O

These reactions are central to sol-gel science and the synthesis of silicone polymers (polysiloxanes). nih.gov

The rates of hydrolysis and condensation of alkoxysilanes are highly dependent on the pH of the reaction medium, with distinct mechanisms operating under acidic and basic conditions. tandfonline.comunm.edu

Acidic Catalysis: Under acidic conditions (typically pH < 7), the hydrolysis reaction is initiated by the rapid protonation of the oxygen atom in the ethoxy group. afinitica.com This is followed by a nucleophilic attack on the silicon atom by a water molecule, proceeding through what is generally considered a bimolecular displacement mechanism (SN2-Si). nih.gov Some studies also suggest the possibility of a mechanism involving a five-coordinate silicon intermediate. tandfonline.comingentaconnect.com The reaction is generally first-order with respect to the silane (B1218182) and the acid catalyst. ingentaconnect.comingentaconnect.com The condensation reaction is also catalyzed by acids, but it is typically slower than hydrolysis at low pH values.

Basic Catalysis: In basic media (pH > 7), the hydrolysis reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov This attack forms a negatively charged, pentacoordinate silicon intermediate (transition state), which then expels the ethoxide anion. nih.govingentaconnect.com The rate of hydrolysis increases with increasing pH. unm.edu The condensation reaction is also significantly accelerated under basic conditions, often becoming the rate-limiting step. The mechanism involves the reaction between a deprotonated silanol (silanolate anion, ≡Si-O⁻) and a neutral silanol, which is more favorable than the reaction between two neutral silanols. nih.gov

The table below summarizes the key mechanistic features.

Catalysis Type Initiating Step Proposed Mechanism Key Intermediate/Transition State General Rate Dependence
Acidic Protonation of the ethoxy groupSN2-Si or SN1-SiFive-coordinate siliconium-like speciesRate increases as pH decreases from neutral
Basic Nucleophilic attack by OH⁻SN2-SiPentacoordinate silicate (B1173343) anionRate increases as pH increases from neutral

This interactive table summarizes the mechanistic pathways for alkoxysilane hydrolysis under different catalytic conditions.

The rates of hydrolysis and condensation are significantly influenced by the steric and electronic nature of the substituents attached to the silicon atom. tandfonline.comnih.gov

Steric Factors: The rate of hydrolysis generally decreases as the steric bulk of the substituents on the silicon atom increases. researchgate.net For this compound, the two methyl groups are relatively small, imposing minimal steric hindrance. The 4-bromobutyl group is larger, but its flexibility reduces its steric impact compared to more rigid groups. The ethoxy group is more sterically demanding than a methoxy (B1213986) group, which would result in a slower hydrolysis rate for the ethoxysilane compared to its methoxy analogue. gelest.com Steric hindrance is an even more critical factor in the condensation step, as it involves the approach of two larger silanol molecules. nih.gov

Electronic Factors: The electrophilicity of the silicon atom is a key determinant of its reactivity. Electron-withdrawing groups attached to the silicon atom increase its partial positive charge, making it more susceptible to nucleophilic attack and thus accelerating the hydrolysis rate, particularly under basic conditions. ingentaconnect.com The 4-bromobutyl group in this compound exerts a weak electron-withdrawing inductive effect due to the electronegativity of the bromine atom. This effect would be expected to slightly increase the hydrolysis rate compared to an unsubstituted alkyl group of similar size. nih.gov

The hydrolysis of the Si-OC₂H₅ bond in this compound yields a silanol intermediate, (4-Bromobutyl)dimethylsilanol. gelest.com This reactive species is the primary building block for the subsequent condensation step. gelest.com

However, a critical structural feature of this compound is that it is a monofunctional alkoxysilane, meaning it possesses only one hydrolyzable group per molecule. Consequently, it can only form a single siloxane bond. When two molecules of the silanol intermediate condense, they form a dimer, 1,3-bis(4-bromobutyl)-1,1,3,3-tetramethyldisiloxane. This reaction terminates the polymerization process. Therefore, unlike di-, tri-, or tetrafunctional alkoxysilanes, this compound cannot, by itself, form a cross-linked siloxane polymer network. rsc.orgnih.gov It can act as a chain-terminating agent when co-polymerized with multifunctional silanes.

The primary factor governing the degree of polymerization and the potential for cross-linking in siloxane formation is the functionality of the alkoxysilane precursor—that is, the number of hydrolyzable alkoxy groups attached to the silicon atom. oup.com

Monofunctional Silanes (M-units): As with this compound, these have one hydrolyzable group. They can only form a single siloxane bond and act as chain terminators, resulting in a degree of polymerization of two (a dimer). No cross-linking is possible.

Difunctional Silanes (D-units): With two hydrolyzable groups, these precursors can form two siloxane bonds, leading to the formation of linear polymer chains or large cyclic structures. gelest.com

Trifunctional Silanes (T-units): These possess three hydrolyzable groups and can form both linear chains and branch points, leading to the development of highly branched polymers and cross-linked, three-dimensional networks. gelest.com

Tetrafunctional Silanes (Q-units): With four hydrolyzable groups (e.g., tetraethoxysilane), these are network formers that create highly cross-linked, rigid inorganic silica (B1680970) structures. scispace.comresearchgate.net

The table below illustrates the relationship between silane functionality and the resulting polymer structure.

Silane Functionality Number of Hydrolyzable Groups Example Precursor Resulting Siloxane Structure Degree of Polymerization
Monofunctional (M)1This compoundDimer (Chain End)2
Difunctional (D)2Diethoxydimethylsilane (B1329274)Linear Chains, RingsHigh (Linear)
Trifunctional (T)3TriethoxymethylsilaneCross-linked Networks, CagesHigh (Branched)
Tetrafunctional (Q)4Tetraethoxysilane (TEOS)3D Inorganic NetworkHigh (Networked)

This interactive table demonstrates how the number of hydrolyzable groups on the silane precursor dictates the final structure of the siloxane material.

Reactivity of the 4-Bromobutyl Functional Group

The 4-bromobutyl group provides a site for a wide range of organic transformations, independent of the reactivity at the silicon center. The carbon-bromine (C-Br) bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa

The bromine atom in this compound is attached to a primary carbon. Primary alkyl halides overwhelmingly favor reaction via the SN2 (bimolecular nucleophilic substitution) mechanism. queensu.ca The SN1 pathway is highly disfavored because it would require the formation of a very unstable primary carbocation. ksu.edu.sa

The SN2 mechanism is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). ksu.edu.sa Bond formation and bond breaking occur simultaneously through a single transition state. ksu.edu.sa This "backside attack" leads to an inversion of stereochemistry at the reaction center, although the target carbon in the 4-bromobutyl group is not a chiral center.

This reactivity allows for the covalent attachment of the silane to a variety of substrates and the synthesis of new functionalized silanes. A wide array of nucleophiles can be used to displace the bromide, which is a good leaving group. bac-lac.gc.cakau.edu.sa The table below provides examples of such transformations.

Nucleophile Reagent Example Product Functional Group General Product Structure
Amine (e.g., R₃N)TrimethylamineQuaternary Ammonium Salt- (CH₂)₄-N⁺(CH₃)₃ Br⁻
Thiolate (RS⁻)Sodium thiophenoxideThioether- (CH₂)₄-S-Ph
Cyanide (CN⁻)Sodium CyanideNitrile- (CH₂)₄-CN
Azide (N₃⁻)Sodium AzideAzide- (CH₂)₄-N₃
Carboxylate (RCOO⁻)Sodium AcetateEster- (CH₂)₄-O-C(=O)CH₃
Hydroxide (OH⁻)Sodium HydroxideAlcohol- (CH₂)₄-OH

This interactive table showcases the versatility of the 4-bromobutyl group in SN2 reactions with various nucleophiles to form new functionalized silanes.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) for Further C-C Coupling

The transformation of the carbon-bromine (C-Br) bond in this compound into an organometallic species, such as a Grignard or organolithium reagent, represents a powerful strategy for subsequent carbon-carbon bond formation. This conversion inverts the polarity of the terminal carbon atom from electrophilic to strongly nucleophilic, opening pathways for reactions with a wide range of electrophiles.

Grignard Reagent Formation: The preparation of a Grignard reagent involves the reaction of the alkyl bromide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). gelest.com The reaction proceeds via an oxidative insertion of magnesium into the C-Br bond.

To favor the desired intramolecular reaction (C-Br with Mg) over intermolecular reactions (Grignard attack at Si-OEt), specific conditions are necessary. These include using highly activated magnesium (Rieke magnesium), maintaining low temperatures to decrease the rate of nucleophilic attack on the silane, and using slow addition protocols. gelest.com

Organolithium Reagent Formation: Organolithium reagents can be prepared from alkyl bromides via reaction with lithium metal or through halogen-metal exchange with an existing organolithium compound like tert-butyllithium. These reagents are generally more reactive and more basic than their Grignard counterparts. cmu.edu This heightened reactivity exacerbates the chemoselectivity challenge. The formation of (ethoxydimethylsilyl)butyllithium would be highly prone to immediate intermolecular reaction at the ethoxysilane site. Consequently, direct formation and isolation of this reagent are synthetically challenging.

Carbon-Carbon Coupling Reactions: Should the organometallic reagent be successfully formed, it can participate in various C-C coupling reactions. For example, in the presence of a suitable catalyst (e.g., palladium or iron complexes), these nucleophiles can couple with organic halides. researchgate.net The high reactivity of organolithium reagents, which often makes them unsuitable for direct catalytic cross-coupling, can sometimes be managed with specific palladium-phosphine catalysts under mild conditions. rsc.org

Table 1: Comparison of Conditions for Organometallic Reagent Formation
Reagent TypeTypical PrecursorReaction ConditionsKey Challenges with this compound
Grignard ReagentAlkyl Halide (R-Br) + MgAnhydrous ether (THF, Et₂O), activated MgIntermolecular attack of the Grignard reagent on the Si-OEt group, leading to side products. gelest.comresearchgate.net
Organolithium ReagentAlkyl Halide (R-Br) + 2 LiAnhydrous non-polar solvent (e.g., hexane)Higher reactivity increases the likelihood of side reactions with the ethoxysilane moiety. cmu.edu

Radical Reactions and Their Application in Polymerization

The C-Br bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical, making the molecule suitable for initiating radical reactions. A prominent application is in the field of controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP).

ATRP is a robust method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. scirp.org The process relies on a reversible equilibrium between active (radical) species and dormant (alkyl halide) species, mediated by a transition metal complex (typically copper-based). scirp.org

In this context, this compound can function as an ATRP initiator. The process would involve:

Activation: The initiator's C-Br bond is homolytically cleaved upon interaction with the transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br). This generates a primary alkyl radical and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂).

Propagation: The generated radical adds to a monomer (e.g., styrene, methyl methacrylate), initiating the polymer chain growth.

Deactivation: The propagating radical can be reversibly deactivated by the higher oxidation state metal complex, reforming a dormant polymer chain with a terminal bromine atom.

This cycle of activation and deactivation allows for controlled chain growth. Using this compound as an initiator results in polymers with an ethoxydimethylsilyl group at one end (the α-terminus). cmu.edu This terminal silyl (B83357) functionality is valuable for subsequent modifications, such as grafting the polymer onto silica surfaces or forming organic-inorganic hybrid materials.

Table 2: Components for ATRP Initiated by this compound
ComponentExampleFunction
InitiatorThis compoundSource of the initial radical; determines the α-end group of the polymer. nih.gov
MonomerStyrene, Methyl Methacrylate (MMA)Building block of the polymer chain.
CatalystCopper(I) Bromide (CuBr)Mediates the reversible activation/deactivation of the polymer chain. scirp.org
LigandN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Solubilizes the copper catalyst and tunes its reactivity.
SolventToluene, AnisoleDissolves all components to create a homogeneous reaction medium.

Interplay and Synergistic Effects Between Silicon-Bound and Organic Functional Groups

The bifunctional nature of this compound, possessing both a reactive organic halide and a silicon-bound alkoxy group, leads to a complex interplay where the reactivity of one group can be influenced by the presence of the other.

Influence of Remote Functional Groups on Silicon Reactivity

The bromine atom is separated from the silicon center by a flexible four-carbon alkyl chain. This separation means that direct, through-space intramolecular interactions are unlikely. The primary influence of the bromo- group on the reactivity of the ethoxysilane moiety is electronic. The bromine atom exerts a weak electron-withdrawing inductive effect (-I effect). However, this effect diminishes rapidly through the sigma bonds of the alkyl chain and is expected to have a minimal impact on the electron density at the silicon atom and thus on the reactivity of the Si-OEt bond.

The more significant interplay arises from competitive reactivity. As discussed in section 3.2.2, conditions designed to activate the C-Br bond (e.g., for Grignard formation) can inadvertently lead to reactions at the Si-OEt bond. Conversely, conditions for hydrolyzing the ethoxysilane group (e.g., acidic or basic aqueous solutions) are generally compatible with the alkyl bromide functionality. However, in some cases, remote functional groups can influence the stability of silane layers; for instance, amine groups can intramolecularly catalyze the hydrolysis of siloxane bonds. researchgate.net While a bromo- group is not as effective a catalyst as an amine, this highlights the potential for such remote effects. The primary synergistic effect is therefore one of synthetic utility, where the two distinct functional groups allow for sequential or orthogonal chemical transformations to create complex molecules and materials.

Stability and Cleavage Mechanisms of the Si-C Bond

The silicon-carbon bond is generally strong and thermally stable. In this compound, the relevant bond is between silicon and a primary sp³-hybridized carbon. This type of Si-C bond is significantly more stable and less reactive than Si-C bonds involving sp² (vinyl or aryl) or sp (alkynyl) carbons, which can be activated by π-electron systems.

Cleavage of the Si-C bond in such an alkylsilane typically requires harsh conditions or specific reagents. The primary mechanisms for cleavage include:

Nucleophilic Attack: A strong nucleophile can attack the silicon atom, leading to a pentacoordinate intermediate. Subsequent departure of the alkyl group as a carbanion is generally unfavorable unless the carbanion is stabilized.

Electrophilic Attack: Direct electrophilic attack on the C-Si bond is rare for unactivated alkylsilanes.

Acid/Base Catalyzed Cleavage: In the presence of strong acids or bases, the ethoxy group can be hydrolyzed to a silanol (Si-OH). While the Si-C bond is relatively stable to hydrolysis, extreme pH conditions that catalyze the cleavage of Si-O bonds can eventually lead to the degradation of the Si-C bond as well. nih.gov

Reductive Cleavage: Some metal hydrides can cleave Si-C bonds.

The stability of the Si-C bond is also influenced by the other substituents on the silicon atom. Electron-withdrawing groups can make the silicon more susceptible to nucleophilic attack. However, the two methyl groups in this compound are electron-donating, and the ethoxy group's effect is mixed, slightly increasing the susceptibility to nucleophilic attack compared to a pure tetraalkylsilane. Studies on the reverse reaction, C-Si reductive elimination from metal centers, show that the stability of the bond is sensitive to silicon substituents, with alkoxysilanes showing distinct kinetic profiles.

Table 3: Relative Stability of Different Types of Si-C Bonds
Bond TypeExample CompoundRelative StabilityTypical Cleavage Conditions
Si-C(sp³) (Alkyl)TetraethylsilaneHighStrong nucleophiles, harsh acidic/basic conditions.
Si-C(sp²) (Aryl)PhenyltrimethylsilaneModerateElectrophiles (e.g., H⁺, Br₂), certain nucleophiles (e.g., F⁻).
Si-C(sp²) (Vinyl)VinyltrimethylsilaneModerateElectrophiles, especially under acidic conditions.
Si-C(sp) (Alkynyl)(Phenylethynyl)trimethylsilaneLowerEasily cleaved by acids, bases, and fluoride (B91410) ions.

Advanced Characterization and Analytical Research Methodologies in Organosilane Chemistry

Spectroscopic Techniques for Elucidation of Molecular Structure and Reaction Progress

Spectroscopic methods are fundamental to the characterization of organosilane compounds, providing detailed insights into their molecular architecture and behavior during chemical transformations.

NMR spectroscopy is an indispensable tool for the structural elucidation of (4-Bromobutyl)(ethoxy)dimethylsilane, offering precise information about the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The dimethylsilyl protons are expected to appear as a singlet in the upfield region, characteristic of methyl groups attached to a silicon atom. The ethoxy group will present as a quartet and a triplet, corresponding to the methylene (B1212753) and methyl protons, respectively. The butyl chain protons will show more complex splitting patterns, with the methylene group adjacent to the bromine atom being the most downfield-shifted due to the halogen's deshielding effect.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, with distinct peaks for each carbon atom in the butyl chain, the ethoxy group, and the dimethylsilyl group. The carbon attached to the bromine atom is expected to have a chemical shift in the range typical for bromoalkanes, while the carbons of the ethoxy group will be influenced by the adjacent oxygen and silicon atoms. chegg.comdocbrown.info The methyl carbons attached to the silicon will appear at a characteristic upfield position.

²⁹Si NMR Spectroscopy: The silicon-29 (B1244352) NMR spectrum is a powerful tool for characterizing the silicon center. For this compound, a single resonance is expected, with a chemical shift that is influenced by the attached alkyl, alkoxy, and methyl groups. The position of this signal can confirm the presence of the Si-O-C linkage and provide insights into the electronic environment of the silicon atom. bohrium.comnih.govunige.ch

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~3.40Triplet-CH₂-Br
¹H~3.65Quartet-O-CH₂-CH₃
¹H~1.85Multiplet-CH₂-CH₂-Br
¹H~1.50Multiplet-Si-CH₂-CH₂-
¹H~1.18Triplet-O-CH₂-CH₃
¹H~0.65Multiplet-Si-CH₂-
¹H~0.10Singlet-Si-(CH₃)₂
¹³C~60-O-CH₂-CH₃
¹³C~35-CH₂-Br
¹³C~33-CH₂-CH₂-Br
¹³C~22-Si-CH₂-CH₂-
¹³C~18-O-CH₂-CH₃
¹³C~15-Si-CH₂-
¹³C~-2-Si-(CH₃)₂
²⁹Si~ -5 to -20(CH₃)₂Si(OEt)-

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is expected to show characteristic absorption bands for the C-H bonds of the alkyl and methyl groups, the Si-O-C linkage of the ethoxy group, the Si-C bonds of the dimethylsilyl moiety, and the C-Br bond of the butyl chain. docbrown.infonist.govnist.govnist.gov Monitoring changes in these bands can be used to follow the progress of reactions, such as the hydrolysis of the ethoxy group or substitution of the bromine atom.

Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2975-2845C-H stretchAlkyl (butyl, ethyl)
1255CH₃ deformationSi-CH₃
1100-1050Si-O-C stretchEthoxysilane (B94302)
840-790Si-C stretchDimethylsilyl
750-550C-Br stretchBromobutyl

Mass spectrometry provides crucial information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic M and M+2 isotopic peaks for the molecular ion and any bromine-containing fragments. docbrown.infochemicalbook.comnist.gov Common fragmentation pathways for organosilanes include cleavage of the Si-C and Si-O bonds, as well as rearrangements. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonNotes
239/241[M - CH₃]⁺Loss of a methyl group from the silicon atom.
195/197[M - OC₂H₅]⁺Loss of the ethoxy group.
135/137[C₄H₈Br]⁺Bromobutyl cation.
103[(CH₃)₂Si(OC₂H₅)]⁺(Ethoxy)dimethylsilyl cation.
57[C₄H₉]⁺Butyl cation.

When this compound is used to modify a surface, XPS is a powerful technique for analyzing the elemental composition and chemical states of the resulting layer. High-resolution spectra of the Si 2p, C 1s, O 1s, and Br 3d regions would confirm the presence of the silane (B1218182) and provide information about its bonding to the substrate. The Si 2p spectrum would be characteristic of a siloxane or silanol (B1196071) environment, while the Br 3d spectrum would confirm the integrity of the bromobutyl group. strath.ac.ukresearchgate.netresearchgate.netstrath.ac.ukresearchgate.netthermofisher.com

Predicted XPS Binding Energies for a Surface Functionalized with this compound

ElementCore LevelPredicted Binding Energy (eV)Chemical State
Si2p~102-103Si-O-C / Si-O-Substrate
C1s~285.0C-C, C-H, C-Si
C1s~286.5C-O, C-Br
O1s~532.5Si-O-C / Si-O-Substrate
Br3d~70-71C-Br

Chromatographic and Other Separation Techniques for Mixture Analysis and Purity Assessment

Gas chromatography (GC) is the primary technique for assessing the purity of this compound and analyzing reaction mixtures. Coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the target compound, as well as any starting materials, byproducts, or impurities. The retention time in GC is dependent on the compound's volatility and its interaction with the stationary phase of the column.

High-performance liquid chromatography (HPLC) could also be employed, particularly for monitoring reactions where the silane is grafted onto a non-volatile substrate.

Thermal Analysis Techniques for Understanding Reaction Dynamics (e.g., TGA in relation to functional group decomposition, not stability profiles)

Thermogravimetric analysis (TGA) can provide insights into the decomposition behavior of functional groups within the this compound molecule. When heated, the compound is expected to undergo thermal decomposition in a stepwise manner. The initial weight loss is likely associated with the cleavage of the C-Br bond, which is typically one of the weaker bonds in the molecule. bohrium.comresearchgate.net At higher temperatures, decomposition of the ethoxy and dimethylsilyl groups would occur. cam.ac.ukrsc.orgresearchgate.net The specific decomposition temperatures and the percentage of weight loss at each stage can be correlated with the loss of specific functional groups, providing information about the molecule's thermal lability under different atmospheric conditions.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data concerning the compound This compound to generate a detailed article addressing the specified applications in advanced materials science and engineering.

The outlined topics, such as its use as a precursor in sol-gel chemistry for hybrid materials, its role in the synthesis of organic-inorganic hybrid networks, the control of mesoporous architectures, its integration into ceramic precursors, and its application in surface modification through covalent grafting and the formation of self-assembled monolayers (SAMs), are well-established areas of research for other functionalized silanes.

However, specific studies, detailed research findings, and data tables pertaining exclusively to This compound in these contexts are not present in the available literature. Therefore, it is not possible to construct a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline for this particular compound. Further research and publication in the field would be required to provide the specific details requested.

An extensive search of publicly available scientific and technical literature has revealed no specific information regarding the applications of the chemical compound This compound in the detailed areas of advanced materials science and engineering as outlined in your request.

The search for detailed research findings, data tables, and specific examples related to its use in modifying interfacial adhesion, developing polymer and polymer composite systems, or creating specialized coatings and films did not yield any relevant results. The scientific literature does not appear to contain studies or data on the incorporation of this compound into polymer backbones, its use as a cross-linking agent, or as a compatibilizer for organic polymers with inorganic fillers.

Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content that strictly adheres to the provided outline. The absence of any mention of this specific compound in the context of the requested applications prevents the creation of an authoritative and informative article as per your instructions.

It is possible that the applications of this specific silane are not widely documented in publicly accessible databases or that it is a compound with applications in areas other than those specified. It may also be a novel or highly specialized compound with limited published research.

Applications in Advanced Materials Science and Engineering

Creation of Specialized Coatings and Films.

Development of Optically Active and Smart Films

Information regarding the specific application of (4-Bromobutyl)(ethoxy)dimethylsilane in the development of optically active and smart films is not available in the reviewed scientific literature. Searches for research findings, data tables, and detailed studies concerning the use of this particular compound for creating films with chiroptical properties or stimuli-responsive behaviors did not yield any relevant results.

Therefore, a detailed discussion, including research findings and data tables on the role of This compound in this specific area of advanced materials science and engineering, cannot be provided at this time.

Computational and Theoretical Studies in Organosilicon Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule such as (4-Bromobutyl)(ethoxy)dimethylsilane, these calculations can elucidate its electronic structure, stability, and propensity to react.

Density Functional Theory (DFT) for Geometry Optimization, Energy Landscapes, and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying organosilicon compounds. arxiv.org The first step in a computational analysis is typically geometry optimization, where DFT is used to find the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the lowest energy state. stackexchange.com This process involves iteratively calculating the forces on each atom and adjusting their positions until a stable structure is achieved. stackexchange.com Commonly used functionals like PBE0 or BP86, paired with a suitable basis set, provide reliable geometries for organosilanes. google.com

Beyond static structures, DFT is crucial for exploring the energy landscapes of chemical reactions. For this compound, a key reaction is the hydrolysis of the ethoxy group (–OCH2CH3) to form a silanol (B1196071) (–OH), a critical precursor step for polymerization and surface functionalization. DFT calculations can map the reaction pathway for this hydrolysis, identifying the transition state—the highest energy point along the reaction coordinate—and determining the activation energy. This information is vital for understanding the reaction kinetics and mechanism. scribd.com

Table 1: Representative Parameters from a DFT Geometry Optimization of this compound

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthSi–C (methyl)~1.88 Å
Bond LengthSi–O (ethoxy)~1.65 Å
Bond LengthC–Br~1.97 Å
Bond AngleC–Si–C~109.5°
Bond AngleSi–O–C~125.0°
Dihedral AngleC–C–C–BrVariable (conformation dependent)

Prediction of Spectroscopic Properties from First Principles

Ab initio (from first principles) quantum chemical calculations are highly effective for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. d-nb.inforesearchgate.net For this compound, these methods can compute the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

DFT-based methods can accurately predict ¹H, ¹³C, and ²⁹Si NMR spectra. d-nb.info The ²⁹Si chemical shift is particularly characteristic of the chemical environment around the silicon atom. Computational predictions serve as a valuable tool to compare against experimental data and confirm the molecular structure. In recent years, machine learning models trained on large datasets of experimental and calculated spectra have further improved the accuracy of these predictions. nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. These calculations help in assigning specific vibrational modes to experimental peaks, such as the characteristic Si–O–C stretching, Si–CH₃ rocking, and C–Br stretching frequencies, confirming the presence of key functional groups within the molecule.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic DataPredicted Value (Illustrative)Experimental Range
²⁹Si NMR Chemical Shift (ppm)5 - 15Varies based on substituents
¹H NMR (–CH₂Br) (ppm)~3.43.3 - 3.6
¹³C NMR (–CH₂Br) (ppm)~3330 - 35
IR Freq. (Si–O–C stretch) (cm⁻¹)~10901080 - 1100

Molecular Dynamics Simulations of Organosilane Systems

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements and interactions of many molecules over time. bohrium.com For a functionalized organosilane like this compound, MD is essential for understanding how it behaves in larger systems, such as on surfaces or during polymerization. These simulations rely on force fields, such as CVFF or AMBER, which are sets of parameters that define the potential energy of the system. mdpi.comresearchgate.net

Modeling of Surface Adsorption and Self-Assembly Processes

One of the most important applications of ethoxysilanes is the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces like silica (B1680970) (SiO₂). researchgate.net MD simulations are a primary tool for investigating this process. nih.gov For this compound, simulations would model the hydrolysis of the ethoxy group to a silanol, followed by the condensation of the silanol with surface hydroxyl groups, covalently grafting the molecule to the surface.

Table 3: Key Parameters Studied in MD Simulations of Silane (B1218182) SAMs

ParameterDescriptionTypical Focus of Study
Surface Coverage (σ)Number of molecules per unit area of the substrate.Effect on molecular ordering and layer defects.
Tilt Angle (θ)The average angle of the alkyl chains relative to the surface normal.Relationship with packing density and chain length.
Layer ThicknessThe vertical height of the self-assembled monolayer.Dependence on tilt angle and molecular conformation.
Radial Distribution FunctionDescribes the probability of finding a neighbor at a certain distance. mdpi.comAnalysis of lateral packing and ordering within the monolayer. mdpi.com

Simulation of Polymerization and Network Formation

The ability of silanes to undergo hydrolysis and condensation reactions allows them to form polysiloxane networks. scribd.com MD simulations, particularly using reactive force fields (ReaxFF), can model these polymerization processes from the initial stages. acs.org For this compound, simulations can track the formation of Si–O–Si (siloxane) bonds between molecules in solution or on a surface.

These simulations are instrumental in understanding how the network structure evolves. They can reveal the formation of linear chains, cyclic species, and eventually a highly cross-linked three-dimensional network. youtube.com By analyzing the simulation trajectories, researchers can study the kinetics of polymerization and how factors like concentration, temperature, and the presence of catalysts influence the final structure and properties of the resulting silicone material. scribd.com

Structure-Property Relationships and Predictive Modeling

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate calculated molecular descriptors with experimentally measured properties. mdpi.com

For organosilicon compounds, QSPR models can be developed to predict a wide range of physical and chemical properties, such as boiling point, vapor pressure, solubility, and bioconcentration factor. chemrxiv.orgnih.gov For this compound, the process would begin by calculating a variety of molecular descriptors using quantum chemical methods. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., dipole moment, orbital energies).

These descriptors are then used to build a mathematical model that can predict a specific property for other, similar organosilane compounds without the need for extensive laboratory experiments. mdpi.com This predictive capability is highly valuable for the rational design of new materials and for assessing the environmental impact of chemicals. nih.gov

Table 4: Examples of Molecular Descriptors and Predicted Properties in QSPR

Descriptor TypeExample DescriptorProperty It May Predict
ConstitutionalMolecular WeightBoiling Point, Vapor Pressure
TopologicalWiener Index (related to branching)Viscosity, Surface Tension
GeometricMolecular Surface AreaSolubility, Adsorption
Quantum-ChemicalDipole MomentPolarity, Intermolecular Interactions
Quantum-ChemicalHOMO/LUMO EnergiesReactivity, Electron-Donating/Accepting Ability

Computational Design of Novel Organosilane Materials

Computational modeling has become an indispensable tool for the rational design of new organosilane-based materials with tailored properties for specific applications. strath.ac.ukacs.org By simulating molecular interactions and predicting material characteristics prior to synthesis, researchers can save significant time and resources, moving from exhaustive experimental searches to targeted material discovery. strath.ac.uk This approach is particularly valuable in surface science and materials chemistry, where organosilanes, such as this compound, are used to functionalize surfaces.

One prominent application is the design of materials for CO2 capture. Computational studies using DFT have been employed to investigate the adsorption of CO2 on mesoporous silicas, like SBA-15, functionalized with various organosilanes. acs.org These models can predict binding energies and elucidate adsorption mechanisms, explaining, for instance, how aminopropyl-functionalized silicas show enhanced CO2 adsorption capacities compared to pristine silica. acs.org Theoretical calculations guide the selection of the most effective organosilane precursors and functional groups to maximize the material's performance.

In the field of catalysis, computational chemistry aids in designing supported catalyst systems. For example, the functionalization of materials like halloysite (B83129) clay with organosilane ligands for the immobilization of palladium nanoparticles has been optimized using computational methods. researchgate.net Theoretical studies can predict the optimal heterocyclic ligand for decorating the support material to ensure efficient gripping of the catalytic metal nanoparticles, thereby enhancing catalytic activity and stability. researchgate.net

The development of advanced hybrid materials also relies heavily on computational design. The architecture of organoalkoxysilane precursors is a critical factor that determines the final properties of polysilsesquioxane (PSQ) hybrid materials. mdpi.com Computational models allow for the in silico design of these precursors, enabling the fine-tuning of functionalities for applications ranging from nanotechnology to biomedicine. mdpi.com This design-led approach allows for the creation of complex molecular gradients on surfaces, where the concentration and orientation of organosilanes are precisely controlled to create surfaces with specific wetting or adhesive properties. acs.org A multi-scale modeling strategy, ranging from the quantum-mechanical to the mesoscale level, can simulate the entire synthesis process, providing unprecedented control over the final structure and function of the nanoporous material. strath.ac.uk

The table below summarizes examples of computationally designed organosilane materials and their intended applications.

Material SystemComputational MethodDesigned FeatureTarget ApplicationReference
Organosilane-functionalized SBA-15 SilicaDFTEnhanced CO2 binding sites using (3-aminopropyl)triethoxysilaneCO2 Capture acs.org
Organosilane-decorated Halloysite NanotubesDFTOptimized heterocyclic ligands for Pd nanoparticle immobilizationHeterogeneous Catalysis researchgate.net
Periodic Mesoporous Silicas (PMS)Multi-scale modelingTuned pore structure and surface chemistryGas Separations, Drug Delivery strath.ac.uk
Semifluorinated Organosilane Gradients on SiO2Molecular ModelingControlled surface wettability gradientsMicrofluidics, Smart Surfaces acs.org

Emerging Research Directions and Future Perspectives

Innovations in Synthesis of Complex Organosilane Architectures

(4-Bromobutyl)(ethoxy)dimethylsilane is proving to be a pivotal precursor in the synthesis of sophisticated organosilane architectures. The presence of the terminal bromo group allows it to act as an effective initiator for controlled polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This enables the "grafting from" method, where polymer chains are grown directly from a surface that has been pre-functionalized with the silane (B1218182).

This approach facilitates the creation of well-defined polymer brushes on various substrates. The ethoxy group of the silane allows for its covalent attachment to surfaces rich in hydroxyl groups, such as silica (B1680970) and metal oxides. Once anchored, the bromo group serves as a starting point for the polymerization of a wide range of monomers. This method provides precise control over the resulting polymer's molecular weight, polydispersity, and architecture.

Recent research has explored the use of such initiators in the synthesis of complex macromolecular structures, including star polymers and block copolymers. By using multifunctional core molecules that can be functionalized with this compound, it is possible to initiate the growth of multiple polymer arms simultaneously, leading to star-shaped architectures. These structures are of interest due to their unique rheological and self-assembly properties compared to their linear counterparts.

Polymerization TechniqueRole of this compoundResulting ArchitectureKey Advantages
Atom Transfer Radical Polymerization (ATRP)Surface-bound initiatorPolymer BrushesControl over polymer length and density
Controlled Radical PolymerizationInitiator for multi-functional coresStar PolymersUnique viscosity and self-assembly
Sequential Monomer AdditionInitiator for subsequent polymer blocksBlock CopolymersTailorable amphiphilic properties

Integration of this compound in Nanotechnology and Advanced Material Systems

The integration of this compound into nanotechnology and advanced materials is a rapidly expanding field. Its ability to bridge inorganic and organic materials at the molecular level is key to its utility.

Functionalization of Nanoparticles and Nanomaterials

A primary application of this compound in nanotechnology is the surface functionalization of nanoparticles, such as silica (SiO2) and gold (Au) nanoparticles. The ethoxysilane (B94302) moiety readily reacts with surface hydroxyl groups on silica or can be adapted for binding to gold surfaces, creating a stable, covalent linkage. This initial modification transforms the nanoparticle surface, presenting the reactive butyl bromide groups outwards.

These bromide-terminated surfaces serve as versatile platforms for further chemical modifications. For instance, they can be used to initiate surface-initiated ATRP (SI-ATRP) to grow dense polymer brushes from the nanoparticle surface. This technique allows for the precise engineering of the nanoparticle's surface properties, such as hydrophilicity, biocompatibility, and responsiveness to stimuli like pH or temperature. Such tailored nanomaterials are being investigated for a variety of applications, including targeted drug delivery systems, advanced diagnostics, and novel imaging agents.

Advanced Composites with Hierarchical Structures

In the realm of advanced materials, this compound is utilized as a coupling agent to create hierarchical composites. These materials are characterized by structural organization on multiple length scales, which can lead to superior mechanical, thermal, and barrier properties.

Furthermore, techniques like layer-by-layer (LbL) assembly can be employed with surfaces modified by this silane. By sequentially exposing a functionalized substrate to different polyelectrolytes or nanoparticles, it is possible to build up complex, multi-layered structures with controlled thickness and composition, leading to materials with tailored optical, electrical, or barrier properties.

Cross-Disciplinary Research at the Interface of Organosilicon Chemistry and Other Fields

The versatility of this compound has spurred cross-disciplinary research, bridging organosilicon chemistry with fields like biomedical engineering and electronics.

In biomedical applications, surfaces modified with this silane are being explored for creating biocompatible coatings on implants. Polymer brushes grown from these surfaces can be designed to resist protein fouling or to present bioactive molecules that promote tissue integration. The ability to create patterned polymer brushes also opens avenues for the development of biosensors and microfluidic devices, where specific surface interactions are crucial for device function.

Sustainable Chemistry and Environmental Considerations in Organosilane Research

The principles of green chemistry are increasingly influencing organosilane research. While specific life-cycle assessments for this compound are not widely published, the field is moving towards more sustainable practices. This includes the development of synthesis routes that minimize hazardous solvents and byproducts.

A key aspect of sustainability is the efficiency of the material's use. The ability of this compound to act as an initiator for controlled polymerizations like ATRP is beneficial in this regard. These methods allow for the creation of functional materials with high precision, reducing waste and maximizing performance. Techniques like ICAR (Initiators for Continuous Activator Regeneration) and ARGET (Activators Regenerated by Electron Transfer) ATRP aim to significantly reduce the concentration of metal catalysts required, diminishing the environmental impact of the polymerization process. nih.gov Future research will likely focus on developing biodegradable organosilane-based materials and exploring renewable resources for their synthesis.

Q & A

Q. Methodology :

  • Silylation of 4-Bromobutanol : React 4-bromobutanol with ethoxydimethylchlorosilane in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction typically proceeds at 0–65°C for 16–24 hours, achieving yields of 24–44% depending on stoichiometry and solvent purity .
  • Protection Strategies : Tert-butyldimethylsilyl (TBS) groups are introduced via imidazole catalysis in THF, followed by quenching with aqueous NH4Cl and purification via flash chromatography .

Q. Key Data :

Reagent Ratio (4-Bromobutanol : Silane)SolventTemperatureYield
1 : 1.2THF65°C24%
1 : 1.5DMF0–20°C44%

Basic: What spectroscopic methods validate the structure of this compound?

Q. Methodology :

  • 1H NMR : Look for characteristic peaks:
    • δ 3.41 ppm (t, J = 6.8 Hz, -OCH2CH2CH2CH2Br).
    • δ 0.85 ppm (s, Si-C(CH3)3) and δ 0.09 ppm (s, Si(CH3)2) .
  • 13C NMR : Signals at δ 56.72 (Si-OCH2), δ 25.88 (C(CH3)3), and δ -3.27 (Si(CH3)2) confirm silane groups .
  • HRMS : Exact mass calculated for C8H19BrOSi ([M+H]+): 247.0381; observed m/z: 247.0383 .

Advanced: How can researchers optimize low yields in silylation reactions involving 4-bromobutanol?

Q. Methodology :

  • Stoichiometric Adjustments : Increase silane reagent ratio (1.5–2.0 equiv.) to drive the reaction to completion.
  • Solvent Selection : Replace DMF with THF for better nucleophilic activation of NaH .
  • Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions (e.g., elimination or ether formation) .
  • Catalyst Use : Add catalytic iodide (e.g., NaI) to enhance bromide displacement efficiency .

Case Study : A 91% yield was achieved for a tert-butyl analog using potassium tert-butoxide in THF at 60°C for 2 hours .

Advanced: How does the bromobutyl chain influence cross-coupling reactivity compared to iodo/fluoro analogs?

Q. Methodology :

  • Suzuki-Miyaura Coupling : The bromine atom in this compound participates in Pd-catalyzed couplings with aryl boronic acids. However, iodine analogs exhibit faster oxidative addition due to lower bond dissociation energy, while bromine offers a balance between reactivity and stability .
  • Stille Coupling : Bromine’s moderate electronegativity allows selective coupling without over-activation of the silane group .

Q. Data Comparison :

HalogenBond Energy (kJ/mol)Relative Coupling Rate
Br2851.0 (Reference)
I2403.2
F4840.1

Basic: What purification techniques are recommended for isolating this compound?

Q. Methodology :

  • Flash Chromatography : Use silica gel with petroleum ether/ethyl acetate (30:1) to separate silane products from unreacted bromobutanol .
  • Distillation : For large-scale synthesis, fractional distillation under reduced pressure (boiling point ~150–160°C at 10 mmHg) minimizes decomposition .

Advanced: How should researchers address contradictory data in reaction yields (e.g., 24% vs. 44%)?

Q. Methodology :

  • Variable Analysis :
    • Solvent Polarity : DMF stabilizes intermediates better than THF, improving yields in sterically hindered reactions .
    • Base Strength : NaH (strong base) vs. LiH (weaker) affects deprotonation efficiency of the alcohol precursor .
  • Reproducibility Checks : Ensure anhydrous conditions and inert atmosphere (argon/nitrogen) to prevent hydrolysis of silane reagents .

Q. Troubleshooting Table :

IssueSolution
Low YieldIncrease silane ratio, use NaI
Byproduct FormationLower temperature, refine solvent
Silane DecompositionStrict anhydrous conditions

Basic: What are the primary applications of this compound in organic synthesis?

Q. Methodology :

  • Protecting Group : The ethoxydimethylsilane moiety shields hydroxyl groups during multi-step syntheses (e.g., natural product derivatization) .
  • Cross-Coupling Precursor : The bromobutyl chain serves as a handle for C-C bond formation in bioconjugates or polymer backbones .

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